molecular formula C20H23N5O2 B356539 7-cyclopentyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 844824-38-0

7-cyclopentyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B356539
CAS No.: 844824-38-0
M. Wt: 365.4g/mol
InChI Key: LCXWTFPJLNYDHR-UHFFFAOYSA-N
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Description

1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl group, an imino group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dipyrido[1,2-a2’,3’-d]pyrimidine Core: This step involves the cyclization of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the dipyrido[1,2-a:2’,3’-d]pyrimidine intermediate.

    Formation of the Imino Group: The imino group is formed by the reaction of the intermediate with an appropriate amine or imine precursor.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the cyclopentyl and propan-2-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

844824-38-0

Molecular Formula

C20H23N5O2

Molecular Weight

365.4g/mol

IUPAC Name

7-cyclopentyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-12(2)22-19(26)14-11-15-18(25(17(14)21)13-7-3-4-8-13)23-16-9-5-6-10-24(16)20(15)27/h5-6,9-13,21H,3-4,7-8H2,1-2H3,(H,22,26)

InChI Key

LCXWTFPJLNYDHR-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C4CCCC4

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C4CCCC4

Origin of Product

United States

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